2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid
CAS No.: 1228594-52-2
Cat. No.: VC8221301
Molecular Formula: C12H17BFNO2
Molecular Weight: 237.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1228594-52-2 |
---|---|
Molecular Formula | C12H17BFNO2 |
Molecular Weight | 237.08 g/mol |
IUPAC Name | [2-fluoro-3-(piperidin-1-ylmethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C12H17BFNO2/c14-12-10(5-4-6-11(12)13(16)17)9-15-7-2-1-3-8-15/h4-6,16-17H,1-3,7-9H2 |
Standard InChI Key | PLSPPIOEMADOFR-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O |
Canonical SMILES | B(C1=C(C(=CC=C1)CN2CCCCC2)F)(O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a phenyl ring substituted with a boronic acid group (-B(OH)), a fluorine atom at the 2-position, and a piperidin-1-ylmethyl moiety at the 3-position. The boronic acid group enables unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, while the piperidine ring introduces basicity and potential for intermolecular interactions .
Table 1: Comparative Molecular Data for Related Boronic Acid Derivatives
The molecular weight of 2-Fluoro-3-(piperidin-1-ylmethyl)phenylboronic acid is estimated at 251.08 g/mol, with predicted melting and boiling points derived from analogs . The fluorine atom enhances electronegativity, potentially influencing solubility and binding affinity, while the piperidine group may improve membrane permeability due to its lipophilic character .
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis for this compound is documented, methodologies for analogous boronic acids suggest a multi-step approach:
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Introduction of the Boronic Acid Group: A palladium-catalyzed Miyaura borylation could install the boronic acid moiety on a pre-functionalized fluorophenyl intermediate .
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Piperidin-1-ylmethyl Substitution: Mannich reactions or nucleophilic substitution could attach the piperidine group to the 3-position of the phenyl ring .
Example Reaction Scheme:
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Borylation:
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Piperidine Incorporation:
Analytical Characterization
Key characterization techniques include:
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Nuclear Magnetic Resonance (NMR): NMR would confirm fluorine placement, while NMR verifies boronic acid integrity .
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High-Resolution Mass Spectrometry (HRMS): To validate molecular weight and formula .
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X-ray Crystallography: For structural confirmation, though hindered by potential boronic acid self-association .
Compound | Target Receptor | IC (nM) | Mechanism |
---|---|---|---|
SX-517 | CXCR1/2 | 38 | Noncompetitive antagonism |
Hypothetical Activity | CXCR2 | Predicted: 50–100 | Noncompetitive binding |
Therapeutic Applications
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Inflammatory Diseases: CXCR1/2 antagonists like SX-517 reduce neutrophil infiltration in murine models . The piperidine moiety in the target compound may enhance blood-brain barrier penetration, extending utility to neuroinflammatory conditions.
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Oncology: Boronic acids inhibit proteasomes and angiogenesis, suggesting anticancer potential .
Stability and Solubility Considerations
Boronic acids are prone to hydrolysis, but steric hindrance from the piperidin-1-ylmethyl group may improve stability. Pinacol ester analogs (e.g., compound 53 in ) show delayed hydrolysis, offering prodrug strategies . Aqueous solubility is expected to be moderate, contingent on the protonation state of the piperidine nitrogen (p ~10.5) .
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